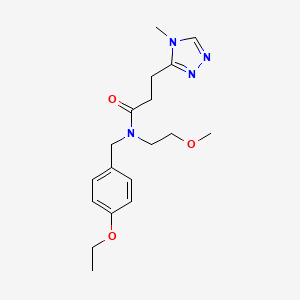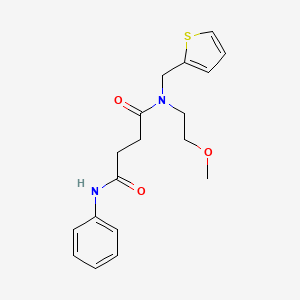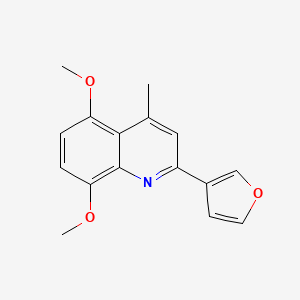![molecular formula C15H18ClN3O2 B4530868 1-[1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea](/img/structure/B4530868.png)
1-[1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea
Übersicht
Beschreibung
1-[1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a chlorophenyl group, a pyrrolidinone ring, and a prop-2-enylurea moiety, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-[1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the reaction of 2-chlorobenzyl chloride with a suitable amine to form the corresponding amide. This amide is then cyclized under acidic conditions to yield the pyrrolidinone ring.
Introduction of the Prop-2-enylurea Moiety: The pyrrolidinone intermediate is then reacted with an isocyanate derivative to introduce the prop-2-enylurea group. This step typically requires the use of a base such as triethylamine to facilitate the reaction.
Final Assembly: The final step involves the coupling of the chlorophenyl group with the pyrrolidinone-urea intermediate under appropriate conditions to yield the target compound.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
1-[1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
1-[1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea can be compared with other similar compounds, such as:
- **1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylcarbamate
- **1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylthiourea
- **1-[(2-Chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities
Eigenschaften
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-2-7-17-15(21)18-12-8-14(20)19(10-12)9-11-5-3-4-6-13(11)16/h2-6,12H,1,7-10H2,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSJXGJSFYMMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-[(6-methyl-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B4530787.png)
![6-[2-(methoxymethyl)-1-piperidinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4530797.png)
![2-methyl-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-3-furamide](/img/structure/B4530810.png)
![N-(4-chloro-2-fluorophenyl)-2-{[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]amino}acetamide](/img/structure/B4530820.png)
![2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(1-phenylpiperidin-4-yl)acetamide](/img/structure/B4530834.png)

![2-(dimethylamino)-2-(3-methylphenyl)-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4530847.png)
![1-[6-(2,6-Dimethylphenyl)pyridin-2-yl]piperazine](/img/structure/B4530853.png)

![1-(4-methylbenzyl)-4-{[4-(4-methylpyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B4530864.png)
![3-[2-(4-cyclopentyl-1-piperazinyl)-2-oxoethyl]-4-(2-fluorobenzyl)-2-piperazinone](/img/structure/B4530875.png)

![5-{[(isoquinolin-5-ylmethyl)(methyl)amino]methyl}pyrimidin-2-amine](/img/structure/B4530883.png)
![{1-[(1-pentylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol](/img/structure/B4530886.png)
